molecular formula C12H17NO5 B1274802 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid CAS No. 34841-00-4

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B1274802
CAS No.: 34841-00-4
M. Wt: 255.27 g/mol
InChI Key: UMIWUEOAUPOOEJ-UHFFFAOYSA-N
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Scientific Research Applications

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid has several applications in scientific research:

Safety and Hazards

“3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Biochemical Analysis

Biochemical Properties

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid metabolism. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting cellular responses to various stimuli .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell growth and differentiation. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound can act as an enzyme inhibitor or activator, depending on the context. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or extreme pH. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity or promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes. This compound can influence metabolic flux, leading to changes in the levels of various metabolites. For example, it can affect the production of key metabolic intermediates, thereby altering the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound within cells can affect its overall function and impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The specific localization of this compound can have significant implications for its role in cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves several steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a reaction with malonic acid in the presence of a base to form 3,4,5-trimethoxycinnamic acid.

    Reduction: The cinnamic acid is then reduced to 3,4,5-trimethoxyphenylpropanoic acid.

    Amination: Finally, the propanoic acid undergoes amination to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an amino group and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIWUEOAUPOOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391359
Record name 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34841-00-4
Record name 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4,5-Trimethoxy benzaldehyde (10 mmol, 1 eq), malonic acid (1 eq) and ammonium acetate (1.3 eq) are suspended in EtOH and refluxed for 16 h (Tetrahedron, 58 (2002) 7449-7461). Upon cooling to room temperature a white precipitate is formed. The mixture is concentrated in vacuo and the white solid is partitioned between EtOAc and dilute aqueous HCl (pH 2). The aqueous phase is concentrated in vacuo. 3-Amino-3-(3,4,5-trimethoxy-phenyl)propionic acid (crude product) is obtained as a white solid (51% yield); ES-MS (MH+)=239.0 (M-NH2).
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10 mmol
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